molecular formula C11H18N2O2 B12833347 1-(2-Ethyl-1-(1-methoxypropan-2-yl)-1H-imidazol-5-yl)ethanone

1-(2-Ethyl-1-(1-methoxypropan-2-yl)-1H-imidazol-5-yl)ethanone

Cat. No.: B12833347
M. Wt: 210.27 g/mol
InChI Key: MWZPUXGJEVYANW-UHFFFAOYSA-N
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Description

1-(2-Ethyl-1-(1-methoxypropan-2-yl)-1H-imidazol-5-yl)ethanone is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure. This particular compound features a unique combination of functional groups, including an ethyl group, a methoxypropan-2-yl group, and an ethanone group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethyl-1-(1-methoxypropan-2-yl)-1H-imidazol-5-yl)ethanone typically involves multi-step organic reactions. One common method is the alkylation of imidazole derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethyl-1-(1-methoxypropan-2-yl)-1H-imidazol-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the methoxy group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like K2CO3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(2-Ethyl-1-(1-methoxypropan-2-yl)-1H-imidazol-5-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its imidazole core which is common in many pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-1-(1-methoxypropan-2-yl)-1H-imidazol-5-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethyl-1H-imidazol-5-yl)ethanone: Lacks the methoxypropan-2-yl group, making it less complex.

    1-(1-Methoxypropan-2-yl)-1H-imidazol-5-yl)ethanone: Lacks the ethyl group, altering its chemical properties.

Uniqueness

1-(2-Ethyl-1-(1-methoxypropan-2-yl)-1H-imidazol-5-yl)ethanone is unique due to its combination of functional groups, which can influence its reactivity and potential applications. The presence of both the ethyl and methoxypropan-2-yl groups provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

1-[2-ethyl-3-(1-methoxypropan-2-yl)imidazol-4-yl]ethanone

InChI

InChI=1S/C11H18N2O2/c1-5-11-12-6-10(9(3)14)13(11)8(2)7-15-4/h6,8H,5,7H2,1-4H3

InChI Key

MWZPUXGJEVYANW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(N1C(C)COC)C(=O)C

Origin of Product

United States

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